Tyk2-IN-8

TYK2 JH1 catalytic domain orthosteric inhibition allosteric vs. orthosteric

Researchers requiring orthosteric TYK2 JH1 domain inhibition with preserved JAK1/2 basal signaling face limited options among allosteric-only alternatives. Tyk2-IN-8 (Ropsacitinib, CAS 2127109-84-4) directly addresses this gap as a selective orthosteric TYK2 inhibitor (JH1 IC₅₀ = 17 nM) with defined residual JAK1 (IC₅₀ = 383 nM) and JAK2 (IC₅₀ = 74 nM) activity. • Enables mechanistic dissection of TYK2-dependent vs. JAK1/2-dependent signaling in IL-12/IL-23 and type I IFN cellular models • Validated in vivo efficacy in imiquimod-induced psoriasis model with clinical Phase 2 benchmarks (200-400 mg QD) • Supplied as ≥98% purity solid powder; DMSO-soluble (≥10 mg/mL); kinome-wide selectivity panel (231 kinases) documented

Molecular Formula C20H17N9
Molecular Weight 383.4 g/mol
CAS No. 2127109-84-4
Cat. No. B610013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-8
CAS2127109-84-4
SynonymsPF-06826647;  PF 06826647;  PF06826647;  PF-6826647;  PF 6826647;  PF6826647;  Tyk2-IN-8;  Tyk2-IN 8;  Tyk2-IN8; 
Molecular FormulaC20H17N9
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
InChIInChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
InChIKeyXPLZTJWZDBFWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyk2-IN-8 (Ropsacitinib) Overview


Tyk2-IN-8 (also known as Ropsacitinib, PF-06826647, compound 10; CAS 2127109-84-4) is a synthetic small-molecule orthosteric inhibitor of tyrosine kinase 2 (TYK2) [1]. It binds selectively to the catalytically active JH1 domain of TYK2 with an IC₅₀ of 17 nM, while exhibiting measurable but reduced inhibitory activity against JAK1 (IC₅₀ = 74 nM) and JAK2 (IC₅₀ = 383 nM) . The compound is orally bioavailable and has advanced to Phase 2 clinical evaluation for plaque psoriasis and other inflammatory conditions [2]. For procurement purposes, the compound is supplied as a solid powder with purity ≥98% and demonstrated solubility in DMSO (≥10 mg/mL) [3].

Tyk2-IN-8 & JAK Inhibitor Substitution


Generic substitution among JAK/TYK2 inhibitors is precluded by mechanistically distinct binding modalities and quantitatively divergent selectivity profiles. Unlike allosteric TYK2 inhibitors that target the regulatory JH2 pseudokinase domain (e.g., deucravacitinib), Tyk2-IN-8 is an orthosteric inhibitor that binds the highly conserved catalytic JH1 domain [1]. This fundamental mechanistic difference translates to quantifiably distinct JAK family selectivity: Tyk2-IN-8 exhibits a TYK2/JAK2 selectivity ratio of approximately 4.4-fold (74 nM/17 nM) and TYK2/JAK1 selectivity of approximately 22.5-fold (383 nM/17 nM) [2]. By contrast, deucravacitinib demonstrates no measurable inhibition of JAK1, JAK2, or JAK3 at concentrations up to 10,000 nM [3]. Furthermore, the orally bioavailable formulation and established Phase 2 clinical dosing (200–400 mg QD) of Tyk2-IN-8 provide validated in vivo translational context that untested analogs lack [4].

Tyk2-IN-8 Evidence vs. Comparators


Orthosteric vs. Allosteric TYK2 Binding

Tyk2-IN-8 binds orthosterically to the TYK2 JH1 catalytic domain (IC₅₀ = 17 nM), in contrast to deucravacitinib which binds allosterically to the TYK2 JH2 regulatory pseudokinase domain (IC₅₀ = 0.2 nM) and shows no measurable JH1 domain binding (IC₅₀ >10,000 nM) [1]. This orthosteric binding modality results in a distinct selectivity pattern where Tyk2-IN-8 retains residual JAK1 and JAK2 inhibition, whereas deucravacitinib shows no detectable JAK1/2/3 activity at 10 μM [1]. Brepocitinib, another orthosteric comparator, shows comparable TYK2 potency (IC₅₀ = 23 nM) but substantially higher JAK1 inhibition (IC₅₀ = 17 nM), yielding a dual JAK1/TYK2 profile rather than TYK2 selectivity [1].

TYK2 JH1 catalytic domain orthosteric inhibition allosteric vs. orthosteric kinase inhibitor selectivity

TYK2 Selectivity vs. JAK1/JAK2

Tyk2-IN-8 exhibits a JAK family selectivity profile intermediate between highly selective allosteric inhibitors and pan-JAK inhibitors. Against JAK1, Tyk2-IN-8 shows IC₅₀ = 383 nM (22.5-fold selective for TYK2); against JAK2, IC₅₀ = 74 nM (4.4-fold selective for TYK2) [1]. This contrasts sharply with the pan-JAK inhibitor tofacitinib, which potently inhibits JAK1 (IC₅₀ = 15 nM), JAK2 (IC₅₀ = 77 nM), JAK3 (IC₅₀ = 55 nM), and TYK2 (IC₅₀ = 489 nM) [1]. Baricitinib, a JAK1/2-selective comparator, potently inhibits JAK1 (IC₅₀ = 4 nM) and JAK2 (IC₅₀ = 7 nM) with weaker TYK2 activity (IC₅₀ = 61 nM) [1]. Tyk2-IN-8 is therefore distinguished by its preferential TYK2 inhibition combined with measurable but attenuated JAK1/2 activity, a profile that differs fundamentally from both pan-JAK and ultra-selective allosteric inhibitors.

JAK selectivity TYK2 vs JAK1 ratio TYK2 vs JAK2 ratio pan-JAK comparator

Psoriasis Efficacy vs. Apremilast

In a network meta-analysis of 13 randomized controlled trials involving 5,274 patients with moderate-to-severe plaque psoriasis, ropsacitinib (Tyk2-IN-8) at 400 mg QD demonstrated statistically significant superiority over apremilast 30 mg BID, the established oral PDE4 inhibitor standard-of-care [1]. The analysis reported that ropsacitinib 400 mg QD and deucravacitinib (3 mg BID, 6 mg QD, 6 mg BID, and 12 mg QD) showed superior efficacy to apremilast 30 mg BID for both PASI-75 and PGA 0/1 response endpoints [1]. In ranking analysis, deucravacitinib 12 mg QD and 3 mg BID ranked highest, followed by deucravacitinib 6 mg BID and ropsacitinib 400 mg QD [1]. Both ropsacitinib 200 mg QD and 400 mg QD demonstrated higher PASI and PGA response rates than placebo [1].

psoriasis PASI-75 response network meta-analysis oral TYK2 inhibitor

Purity & Batch Specifications

Commercial suppliers provide Tyk2-IN-8 with documented purity specifications of ≥98% (up to 99.87% reported by TargetMol) as determined by HPLC analysis, with certificate of analysis (COA) and material safety data sheet (MSDS) documentation available upon request [1]. Solubility is well-characterized: DMSO solubility of 10 mg/mL (26.08 mM) with sonication recommended for dissolution [1]. Storage specifications are clearly defined: powder stable at -20°C for 3 years; DMSO stock solutions stable at -80°C for 6 months to 1 year . Molecular weight is precisely defined at 383.41 g/mol (molecular formula C₂₀H₁₇N₉) . For procurement context, pricing at 1 mg scale ranges from approximately USD 220–292 across major vendors (AbMole, Selleck, TargetMol), with larger quantities available at tiered pricing [1].

HPLC purity certificate of analysis quality control procurement specification

Tyk2-IN-8 Application Scenarios


In Vitro TYK2 Catalytic Domain Studies

Tyk2-IN-8 is optimally deployed in biochemical and cellular assays where orthosteric TYK2 JH1 domain inhibition is required alongside quantifiable residual JAK1 (IC₅₀ = 383 nM) and JAK2 (IC₅₀ = 74 nM) activity . This profile enables mechanistic dissection of TYK2-dependent vs. JAK1/JAK2-dependent signaling pathways in cytokine-stimulated cellular models (e.g., IL-12/IL-23 or type I IFN signaling) where complete JAK family blockade would confound interpretation . Researchers should employ Tyk2-IN-8 rather than allosteric comparators (e.g., deucravacitinib) when the experimental question requires direct catalytic domain competition or when the system under study necessitates the preservation of basal JAK1/2 signaling for cellular homeostasis .

In Vivo Psoriasis Models

Tyk2-IN-8 is specifically validated for in vivo efficacy assessment in psoriasis-relevant preclinical models, including the imiquimod-induced skin inflammation model where it inhibits ear swelling . Critically, the compound has established human pharmacokinetic and clinical efficacy benchmarks: Phase 1 studies characterized safety and PK across single (3–1,600 mg) and multiple ascending doses (30–1,200 mg QD for 10 days), while Phase 2 trials established 200 mg QD and 400 mg QD as efficacious regimens in plaque psoriasis, with 400 mg QD demonstrating superiority to apremilast [1][2]. This human translational dataset enables researchers to anchor preclinical dosing to clinically relevant exposure levels, enhancing the predictive validity of animal models for human therapeutic response.

Kinase Selectivity & Off-Target Profiling

Tyk2-IN-8 is suitable for inclusion in kinase selectivity screening panels, with established kinome-wide profiling data available. At 1 μM concentration under non-physiological conditions (each kinase at its Km for ATP), Tyk2-IN-8 inhibited 21 non-JAK kinases with >50% inhibition among a panel of 231 kinases . This dataset provides researchers with a reference baseline for interpreting potential off-target effects in phenotypic screens and enables the design of appropriate control experiments when Tyk2-IN-8 is used as a chemical probe . The availability of this profiling data distinguishes Tyk2-IN-8 from less-characterized research-grade analogs lacking kinome-wide selectivity documentation.

JAK/TYK2 Inhibitor Comparative Pharmacology

Tyk2-IN-8 is uniquely positioned for comparative pharmacology studies investigating the functional consequences of orthosteric vs. allosteric TYK2 inhibition . Because Tyk2-IN-8 binds the JH1 catalytic domain (IC₅₀ = 17 nM) while deucravacitinib binds the JH2 pseudokinase domain (IC₅₀ = 0.2 nM) with no catalytic domain activity (>10,000 nM), parallel use of these two compounds enables direct interrogation of binding modality-dependent differences in cellular potency, pathway selectivity, and safety-relevant JAK family cross-talk [1]. Additionally, comparison with brepocitinib (TYK2 IC₅₀ = 23 nM, JAK1 IC₅₀ = 17 nM) allows assessment of the pharmacological impact of incremental JAK1 selectivity within orthosteric inhibitors [1]. Such studies are essential for understanding the translational implications of TYK2 inhibitor subclass selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyk2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.